molecular formula C23H36N2OS B2720750 2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole CAS No. 77477-63-5

2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B2720750
CAS No.: 77477-63-5
M. Wt: 388.61
InChI Key: HQAUWNKCUHZKOE-UHFFFAOYSA-N
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Description

2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of a hydrazine derivative with a thioamide in the presence of a dehydrating agent. The reaction conditions may include:

    Solvent: Common solvents used are ethanol, methanol, or acetonitrile.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include:

    Raw Materials: High-purity starting materials to minimize impurities.

    Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (alkyl halides).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrothiadiazoles.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole has various scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its biological activity.

    Agriculture: Use as a pesticide or herbicide to protect crops from pests and diseases.

    Materials Science: Application in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example:

    Biological Targets: Enzymes, receptors, or DNA in microbial or cancer cells.

    Pathways: Inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-Heptyl-5-phenyl-1,3,4-thiadiazole: Lacks the octoxy group on the phenyl ring.

    2-Heptyl-5-(4-methoxyphenyl)-1,3,4-thiadiazole: Contains a methoxy group instead of an octoxy group.

    2-Heptyl-5-(4-chlorophenyl)-1,3,4-thiadiazole: Contains a chlorine atom instead of an octoxy group.

Uniqueness

2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole is unique due to the presence of the long octoxy chain on the phenyl ring, which may influence its solubility, reactivity, and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2OS/c1-3-5-7-9-11-13-19-26-21-17-15-20(16-18-21)23-25-24-22(27-23)14-12-10-8-6-4-2/h15-18H,3-14,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAUWNKCUHZKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NN=C(S2)CCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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